
4-羟基-2-甲基喹啉-7-羧酸
描述
4-Hydroxy-2-methylquinoline-7-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family. This compound is characterized by a quinoline core with a hydroxyl group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various medicinally important compounds .
科学研究应用
4-Hydroxy-2-methylquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes and pigments.
作用机制
Target of Action
It is known that this compound can be used as an intermediate in the synthesis of a wide range of medicinally important compounds .
Mode of Action
It is likely that the compound interacts with its targets in a manner that is dependent on the specific biological context and the nature of the synthesized medicinally important compounds .
Biochemical Pathways
It is known that quinoline derivatives have diverse biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that the compound can be used as an intermediate in the synthesis of medicinally important compounds, suggesting that its effects would be dependent on the specific compounds that are synthesized .
生化分析
Biochemical Properties
4-Hydroxy-2-methylquinoline-7-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways . For instance, it may act as an inhibitor of certain enzymes, thereby modulating their activity and influencing metabolic flux. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 4-Hydroxy-2-methylquinoline-7-carboxylic acid to the active sites of enzymes .
Cellular Effects
The effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . Additionally, 4-Hydroxy-2-methylquinoline-7-carboxylic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-methylquinoline-7-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their activity . This binding is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, 4-Hydroxy-2-methylquinoline-7-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that 4-Hydroxy-2-methylquinoline-7-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-methylquinoline-7-carboxylic acid in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects such as antioxidant activity and protection against oxidative stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
4-Hydroxy-2-methylquinoline-7-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of various metabolites. For example, it may inhibit enzymes involved in oxidative stress responses, thereby reducing the production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-methylquinoline-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biological effects. The transport and distribution of 4-Hydroxy-2-methylquinoline-7-carboxylic acid are critical for its activity and function .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-methylquinoline-7-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with specific enzymes and proteins within these compartments. For example, 4-Hydroxy-2-methylquinoline-7-carboxylic acid may localize to the mitochondria, where it can modulate the activity of mitochondrial enzymes and influence cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylquinoline-7-carboxylic acid typically involves the cyclization of anthranilic acid derivatives. One common method is the Gould-Jacobs reaction, which involves the condensation of an anthranilic acid derivative with an appropriate ketone, followed by cyclization and oxidation steps . Another method involves the use of enaminones as intermediates, which can improve the yield and practicality of the synthesis .
Industrial Production Methods: Industrial production of 4-Hydroxy-2-methylquinoline-7-carboxylic acid often employs catalytic processes to enhance efficiency and yield. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly used. These methods allow for the large-scale production of the compound under controlled conditions .
化学反应分析
Types of Reactions: 4-Hydroxy-2-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
4-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
2-Methylquinoline: Lacks the hydroxyl and carboxylic acid groups, limiting its biological activity.
Quinoline-4-carboxylic acid: Lacks the hydroxyl and methyl groups, affecting its chemical reactivity .
Uniqueness: 4-Hydroxy-2-methylquinoline-7-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, methyl, and carboxylic acid) on the quinoline core. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2-methyl-4-oxo-1H-quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-10(13)8-3-2-7(11(14)15)5-9(8)12-6/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBIMQXWLFCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589887 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950236-91-6 | |
| Record name | 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


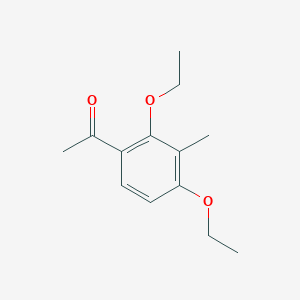


![2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3-difluoroprop-2-enoic acid](/img/structure/B1627849.png)

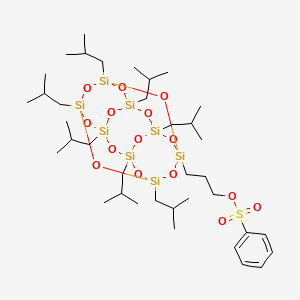
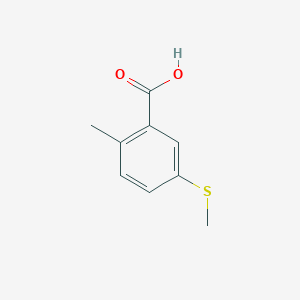
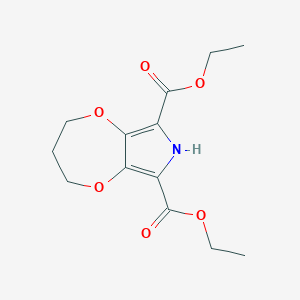
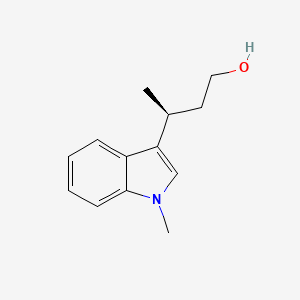
![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)
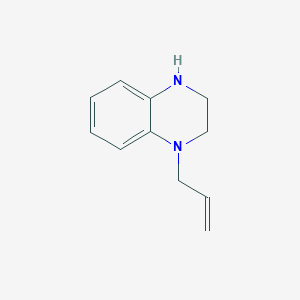
![Methyl 2-{1-amino-2-[(tert-butoxycarbonyl)amino]ethyl}benzoate](/img/structure/B1627864.png)
![tert-Butyl [2-amino-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B1627865.png)

